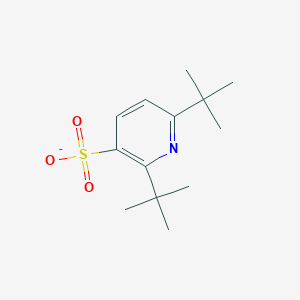

2,6-Ditert-butylpyridine-3-sulfonate

Description

Significance of Sulfonated Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Catalysis

Sulfonated pyridine derivatives are recognized for their utility as catalysts and ligands in a range of organic reactions. The presence of the sulfonic acid or sulfonate group can enhance catalytic activity and, in some cases, facilitate catalyst recovery and recycling, a key principle of green chemistry. These compounds have been explored in applications such as the synthesis of proton exchange membranes for fuel cells, where the sulfonic acid groups are crucial for proton conductivity. digitellinc.comresearchgate.netrsc.org The development of sulfonated carbon-based catalysts also highlights the broader interest in sulfonation as a means to create effective and reusable catalytic systems. cdnsciencepub.com

Steric Hindrance in Pyridine Chemistry: The Role of tert-Butyl Substituents

The introduction of bulky substituents, such as tert-butyl groups, at the positions adjacent to the nitrogen atom in a pyridine ring creates significant steric hindrance. This steric bulk around the nitrogen atom modulates the pyridine's basicity and nucleophilicity. acs.org While alkyl groups are generally electron-donating and would be expected to increase basicity, the severe steric hindrance in compounds like 2,6-di-tert-butylpyridine (B51100) can restrict the accessibility of the nitrogen's lone pair of electrons for protonation or reaction with other electrophiles. acs.org This unique characteristic makes such hindered pyridines valuable as non-nucleophilic bases in organic synthesis, capable of scavenging protons without interfering with other reactive centers in a molecule. wikipedia.orgdrugfuture.comresearchgate.net The interplay between electronic effects and steric hindrance is a critical consideration in the design of pyridine-based catalysts and reagents. Current time information in Riverside-San Bernardino-Ontario Metropolitan Area, US.

Overview of 2,6-Ditert-butylpyridine-3-sulfonate in Academic Investigations

The specific compound this compound, and its corresponding sulfonic acid, combines the features of a sterically hindered pyridine with the functionality of a sulfonate group. Research into this molecule has primarily focused on its synthesis and fundamental properties. The parent compound, 2,6-di-tert-butylpyridine, is a well-studied hindered base. rsc.orgdrugfuture.com Its sulfonation to yield 2,6-di-tert-butylpyridine-3-sulfonic acid has been documented, with a reported melting point of 310 °C (with decomposition). researchgate.netnih.gov This derivative is of interest for its potential as a sterically hindered, water-soluble acid or as a component in more complex molecular architectures. While extensive catalytic applications of the isolated small molecule are not yet widely reported, its structural motifs are relevant to the development of advanced materials, such as specialized polymers. digitellinc.comresearchgate.net

| Property | Value | Reference |

| Parent Compound | 2,6-Di-tert-butylpyridine | rsc.orgdrugfuture.com |

| CAS Number | 585-48-8 | sigmaaldrich.com |

| Molecular Formula | C13H21N | sigmaaldrich.com |

| Molecular Weight | 191.31 g/mol | sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 100-101 °C at 23 mmHg | |

| Density | 0.852 g/mL at 25 °C | |

| pKa of Conjugate Acid (in 50% ethanol) | 3.58 | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C13H20NO3S- |

|---|---|

Molecular Weight |

270.37g/mol |

IUPAC Name |

2,6-ditert-butylpyridine-3-sulfonate |

InChI |

InChI=1S/C13H21NO3S/c1-12(2,3)10-8-7-9(18(15,16)17)11(14-10)13(4,5)6/h7-8H,1-6H3,(H,15,16,17)/p-1 |

InChI Key |

ALIOSIQUHNKJSY-UHFFFAOYSA-M |

SMILES |

CC(C)(C)C1=NC(=C(C=C1)S(=O)(=O)[O-])C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C=C1)S(=O)(=O)[O-])C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Ditert Butylpyridine 3 Sulfonate and Its Derivatives

Direct Sulfonation of 2,6-Ditert-butylpyridine

The introduction of a sulfonate group directly onto the 2,6-ditert-butylpyridine ring is a challenging yet feasible transformation. The bulky tert-butyl groups significantly influence the reactivity and regioselectivity of the sulfonation reaction.

Regioselectivity in Pyridine (B92270) Sulfonation

The sulfonation of 2,6-ditert-butylpyridine remarkably yields the 3-sulfonic acid derivative. This outcome is noteworthy because it represents a rare instance of introducing a sulfonic acid group adjacent to a large alkyl substituent. researchgate.net The steric hindrance from the two tert-butyl groups at the 2 and 6 positions would typically be expected to direct incoming electrophiles to the 4-position to minimize steric clash. However, in this case, sulfonation occurs at the 3-position. researchgate.net

This regioselectivity can be attributed to the electronic properties of the pyridine ring in conjunction with the severe steric hindrance. While the 4-position is electronically favored for electrophilic attack in many pyridine systems, the overwhelming steric bulk of the adjacent tert-butyl groups likely makes the transition state for substitution at the 4-position energetically unfavorable. Consequently, the electrophile attacks the less sterically encumbered 3-position.

Even the presence of a chlorine atom at the 4-position does not prevent sulfonation at the 3-position, highlighting the strong directing effect away from the sterically crowded regions of the molecule. researchgate.net

Reaction Conditions and Optimization Strategies

The direct sulfonation of 2,6-ditert-butylpyridine can be achieved under surprisingly mild conditions. The reaction proceeds using sulfur trioxide in liquid sulfur dioxide at a low temperature of -10°C. researchgate.net This is in stark contrast to the often harsh conditions required for the sulfonation of less reactive aromatic compounds. wikipedia.org The use of a strong sulfonating agent like sulfur trioxide is crucial for the reaction to proceed. wikipedia.org

Optimization of this reaction would involve careful control of temperature and the stoichiometry of the sulfonating agent. Due to the reversible nature of sulfonation, adjusting the reaction conditions can influence the product distribution and yield. wikipedia.orgopenochem.org For instance, using fuming sulfuric acid (oleum), which contains a higher concentration of sulfur trioxide, can enhance the efficiency of the sulfonation process. docbrown.info

| Parameter | Condition | Rationale |

| Sulfonating Agent | Sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) | Provides a potent electrophile necessary to overcome the deactivating effect of the pyridine nitrogen. wikipedia.orgopenochem.org |

| Solvent | Liquid sulfur dioxide | Allows for low reaction temperatures, which can help control the selectivity of the reaction. researchgate.net |

| Temperature | -10°C | Mild conditions that favor the kinetic product and minimize side reactions. researchgate.net |

Alternative Synthetic Routes to 2,6-Ditert-butylpyridine Sulfonic Acids and Sulfonates

Given the unique reactivity of sterically hindered pyridines, alternative synthetic strategies have been developed to access sulfonic acid and sulfonate derivatives. One such approach involves a one-pot protocol for the C4-selective sulfonylation of pyridines. This method utilizes triflic anhydride (Tf₂O) activation, followed by a base-mediated addition of a sulfinic acid salt and subsequent re-aromatization. d-nb.info While this particular method has been demonstrated for less hindered pyridines, its adaptation for 2,6-ditert-butylpyridine could provide a route to the 4-sulfonated isomer, which is not accessible through direct sulfonation.

The general strategy for this alternative route is as follows:

Activation of the Pyridine Ring: The pyridine nitrogen is activated by a strong electrophile, such as triflic anhydride, making the ring more susceptible to nucleophilic attack.

Nucleophilic Addition of a Sulfinate: A sulfinate salt, acting as a nucleophile, adds to the activated pyridine ring. The regioselectivity of this addition can be influenced by the choice of base and solvent. d-nb.info

Re-aromatization: The resulting intermediate undergoes elimination to restore the aromaticity of the pyridine ring, yielding the sulfonylated pyridine.

Preparation of Labeled Derivatives for Mechanistic Elucidation

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and for use in analytical techniques such as NMR spectroscopy. The synthesis of nitrogen-15 (¹⁵N) labeled pyridine derivatives, including 2,6-ditert-butylpyridine, has been reported. nih.gov This is achieved by reacting the corresponding pyrylium salt with ¹⁵N-labeled ammonium (B1175870) chloride in a buffered solution. nih.gov

Specifically, 2,6-di-tert-butylpyrylium perchlorate can be converted to ¹⁵N-labeled 2,6-di-tert-butylpyridine (B51100) with high conversion rates. nih.gov This labeled precursor could then be subjected to the sulfonation conditions described in section 2.1 to produce ¹⁵N-labeled 2,6-ditert-butylpyridine-3-sulfonic acid. This would allow for detailed mechanistic studies of the sulfonation reaction and other transformations using ¹⁵N NMR spectroscopy.

| Labeled Precursor | Labeling Reagent | Product | Application |

| 2,6-Di-tert-butylpyrylium perchlorate | ¹⁵NH₄Cl | 2,6-Di-tert-butylpyridine-¹⁵N | Mechanistic studies of sulfonation via ¹⁵N NMR. nih.gov |

Synthetic Approaches to Analogues and Related Sterically Hindered Pyridine Compounds

The synthesis of analogues of 2,6-ditert-butylpyridine-3-sulfonate and other sterically hindered pyridine compounds often requires tailored synthetic strategies. The parent 2,6-ditert-butylpyridine is prepared by the reaction of pyridine with tert-butyllithium. wikipedia.org

The synthesis of other sterically hindered pyridines, such as 2,6-dimesitylpyridine, has also been reported, demonstrating the versatility of synthetic methods for creating bulky pyridine ligands. missouristate.edu Furthermore, methods for preparing triarylpyridines with sulfonate and sulfonamide moieties have been developed, which could be adapted to create more complex sterically hindered pyridine sulfonates. nih.gov

A general approach to synthesizing substituted and sterically hindered pyridines involves the reaction of pyrylium salts with various nitrogen-containing nucleophiles. For example, 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate can be converted to 2,6-di-tert-butyl-4-methylpyridine (B104953) by reaction with ammonium hydroxide. orgsyn.org This pyrylium salt precursor is synthesized from pivaloyl chloride and trifluoromethanesulfonic acid. orgsyn.org

| Precursor | Reagents | Product |

| Pyridine | tert-Butyllithium | 2,6-Di-tert-butylpyridine wikipedia.org |

| 4-Picoline | tert-Butyllithium | 2,6-Di-tert-butyl-4-methylpyridine orgsyn.org |

| 2,6-Di-tert-butylpyrylium perchlorate | Ammonium-15N chloride | 2,6-Di-tert-butylpyridine-15N nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2,6 Ditert Butylpyridine 3 Sulfonate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its application to 2,6-Ditert-butylpyridine-3-sulfonate provides critical insights into its unique chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For derivatives of 2,6-di-tert-butylpyridine (B51100), the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the bulky tert-butyl groups. chemicalbook.comnih.govwikipedia.org The tert-butyl groups, being equivalent, typically show a single, intense singlet in the upfield region of the spectrum. The chemical shifts of the pyridine (B92270) ring protons are influenced by the substitution pattern and the electronic effects of the substituents. chemicalbook.comrsc.org The sulfonate group at the 3-position will further influence the chemical shifts of the adjacent aromatic protons.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for 2,6-Di-tert-butylpyridine Derivatives

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

| tert-butyl | ~1.3 | Singlet |

| Pyridine H-4 | ~7.5-7.8 | Triplet |

| Pyridine H-5 | ~7.2-7.5 | Doublet |

Note: The exact chemical shifts for this compound may vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the case of this compound, the ¹³C NMR spectrum will display signals for the pyridine ring carbons, the tert-butyl carbons, and the quaternary carbons of the tert-butyl groups. nih.govresearchgate.netchemicalbook.com The chemical shifts of the pyridine carbons are particularly informative for confirming the substitution pattern. hmdb.ca The carbon atom attached to the sulfonate group (C-3) will experience a significant downfield shift due to the electronegativity of the sulfonate group.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-2, C-6 (tert-butyl substituted) | 160-165 |

| C-3 (sulfonate substituted) | 140-150 |

| C-4 | 135-140 |

| C-5 | 120-125 |

| tert-butyl (quaternary) | 35-40 |

| tert-butyl (methyl) | 30-35 |

Note: These are estimated ranges based on data for related substituted pyridines.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Acid-Base Interactions and Catalytic Probes

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atom in the pyridine ring. researchgate.net The chemical shift of the nitrogen atom is highly sensitive to its protonation state and its interaction with other molecules, making ¹⁵N NMR particularly useful for studying acid-base interactions and the role of the nitrogen as a catalytic probe. researchgate.net For this compound, the ¹⁵N NMR chemical shift would provide insight into the electronic effects of the sulfonate group and the steric hindrance provided by the tert-butyl groups. Changes in the ¹⁵N chemical shift upon addition of an acid would confirm protonation at the nitrogen atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For this compound, IR and Raman spectra would reveal characteristic vibrational modes. The sulfonate group (SO₃⁻) would exhibit strong and characteristic stretching vibrations. nih.govresearchgate.net Pyridine ring stretching vibrations are also readily identifiable. researchgate.netresearchgate.net The presence of the tert-butyl groups will give rise to characteristic C-H stretching and bending vibrations. Differences in the vibrational spectra of polymorphs, if they exist, can be used to identify different crystalline forms. americanpharmaceuticalreview.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonate (SO₃⁻) | Asymmetric Stretch | ~1200 |

| Sulfonate (SO₃⁻) | Symmetric Stretch | ~1050 |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 |

| tert-butyl | C-H Stretching | 2850-3000 |

| tert-butyl | C-H Bending | 1365-1395 |

Note: These are general ranges and can be influenced by the specific molecular environment.

X-ray Crystallographic Analysis of this compound Structures and Metal Complexes

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. An X-ray crystal structure of this compound would confirm the substitution pattern on the pyridine ring and reveal the conformation of the bulky tert-butyl groups and the sulfonate group. Furthermore, the analysis of metal complexes of this ligand would elucidate the coordination geometry around the metal center and the nature of the metal-ligand bonding. rsc.orgnih.gov The steric hindrance from the tert-butyl groups is expected to significantly influence the coordination environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π-π* and n-π* transitions within the pyridine ring. researchgate.netlibretexts.orgresearchgate.net The position and intensity of these absorptions are affected by the substituents on the ring. The sulfonate group, being an auxochrome, can modify the absorption characteristics. slideshare.net The formation of metal complexes often leads to new absorption bands, particularly d-d transitions for transition metals, and charge-transfer bands, which can be monitored by UV-Vis spectroscopy to study complex formation and stability. acs.orgacs.org

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition | Typical Wavelength Range (nm) | Description |

| π-π | 200-280 | Electronic transition from a π bonding orbital to a π antibonding orbital. |

| n-π | >280 | Electronic transition from a non-bonding orbital (on nitrogen) to a π antibonding orbital. |

| Charge-transfer (in complexes) | Variable | Transition involving the transfer of an electron between the ligand and a coordinated metal ion. |

Physicochemical Properties and Reactivity Profiles of 2,6 Ditert Butylpyridine 3 Sulfonate

Acid-Base Chemistry of 2,6-Ditert-butylpyridine-3-sulfonate

The acid-base chemistry of the parent compound, 2,6-di-tert-butylpyridine (B51100), is dominated by the severe steric hindrance around the nitrogen atom. This feature dramatically influences its basicity and protonation equilibria, a characteristic that would be modulated by the presence of a 3-sulfonate group in the target molecule.

Despite the electron-donating inductive effect of its two alkyl substituents, 2,6-di-tert-butylpyridine is an unusually weak base in solution, a phenomenon attributed to solvent effects and steric hindrance to the solvation of its conjugate acid. chemicalbook.comstackexchange.com While its gas-phase basicity is considered normal, its basicity in aqueous and other solvent systems is significantly diminished compared to less hindered pyridines. chemicalbook.comresearchgate.net

The anomalous behavior is particularly pronounced in dimethyl sulfoxide (B87167) (DMSO). In contrast to its high basicity in the gas phase, DTBP is an abnormally weak base in DMSO, with a reported pKa value of its conjugate acid (DTBPH⁺) of 0.81. drugfuture.comresearchgate.net This is significantly lower than that of pyridine (B92270) or less substituted alkylpyridines in the same solvent. researchgate.netscientificlabs.ie This low basicity is primarily attributed to a sharp decrease in the free energy and enthalpy of solvation of the protonated cation, DTBPH⁺. drugfuture.com The large DMSO solvent molecules are unable to effectively solvate and stabilize the sterically shielded proton on the nitrogen atom, resulting in much weaker H-bonding compared to less hindered pyridinium (B92312) cations. drugfuture.comresearchgate.net

For the title compound, this compound, the presence of the strongly acidic sulfonic acid group (-SO₃H) would make the molecule itself highly acidic. This group would also exert a powerful electron-withdrawing effect on the pyridine ring, further reducing the intrinsic basicity of the nitrogen atom. Consequently, the compound is expected to exist as a zwitterion, with a protonated pyridinium cation and an anionic sulfonate group. The basicity of the nitrogen would be dramatically lower than that of the parent DTBP.

pKa of Conjugate Acids of Pyridine Derivatives in Various Media

This table presents the pKa values for the conjugate acids of 2,6-di-tert-butylpyridine and related compounds in different solvent systems, illustrating the impact of substitution and solvent on basicity.

| Compound | pKa in 50% Aqueous Ethanol | pKa in DMSO | pKa in Water |

|---|---|---|---|

| Pyridine | 4.38 stackexchange.com | 3.45 scientificlabs.ie | 5.17 scientificlabs.ie |

| 2-Methylpyridine (2-Picoline) | - | 4.01 scientificlabs.ie | 5.97 scientificlabs.ie |

| 2,6-Dimethylpyridine (2,6-Lutidine) | 5.77 stackexchange.com | 4.46 scientificlabs.ie | 6.75 scientificlabs.ie |

| 2,6-Di-tert-butylpyridine (DTBP) | 3.58 stackexchange.com | 0.81 drugfuture.comresearchgate.net | - |

The two bulky tert-butyl groups at the 2- and 6-positions of the pyridine ring create significant steric hindrance, which is the defining feature of DTBP's chemistry. stackexchange.com These groups physically block access to the nitrogen atom's lone pair of electrons, impeding the approach of a proton. stackexchange.com This steric strain involving the bound proton is a primary reason for the compound's unusually low basicity in solution. stackexchange.com While alkyl groups are typically electron-donating and increase basicity, the severe steric hindrance in DTBP reverses this effect. stackexchange.com

This steric inhibition of protonation is so pronounced that it slows the rate of proton transfer reactions. sigmaaldrich.com In the case of this compound, these steric effects would remain fully operative. The tert-butyl groups would continue to shield the nitrogen atom, hindering its interaction with external acids or bases. The protonation-deprotonation equilibrium would therefore be governed by both the electronic effect of the sulfonate group and the persistent steric hindrance from the tert-butyl groups.

Reactivity with Electrophilic Reagents and Alkylating Agents under Varying Conditions

The steric hindrance that suppresses protonation in DTBP also dictates its reactivity towards electrophiles, rendering it a highly selective, non-nucleophilic base. While it is basic enough to neutralize strong protic acids like HCl, it famously fails to react with Lewis acids such as boron trifluoride (BF₃) to form an adduct. drugfuture.comwikipedia.org Its utility in organic synthesis stems from its ability to act as a "proton sponge," scavenging protons generated in a reaction without interfering with electrophilic centers elsewhere in the reaction mixture. chemicalbook.com

Reaction with alkylating agents is also heavily suppressed. For instance, DTBP does not typically react with alkyl halides under standard conditions. drugfuture.com However, reactions with highly reactive alkylating agents like methyl iodide and methyl fluorosulfonate have been achieved under high-pressure conditions. sigmaaldrich.comsigmaaldrich.com This demonstrates that while the nitrogen is a very poor nucleophile, it can be forced to react under specific, harsh conditions.

For this compound, the nucleophilicity of the nitrogen atom would be even further diminished due to the electron-withdrawing nature of the sulfonate group. It would be expected to be an even more reluctant nucleophile than the parent DTBP. The primary site of electrophilic attack might instead be one of the oxygen atoms of the sulfonate group, depending on the nature of the electrophile.

Reactivity Profile of 2,6-Di-tert-butylpyridine (DTBP) with Electrophiles

This table summarizes the characteristic reactions of DTBP, highlighting its non-nucleophilic nature due to steric hindrance.

| Reagent/Condition | Observed Reactivity with DTBP | Reference |

|---|---|---|

| Protic Acids (e.g., HCl) | Neutralization occurs (acts as a Brønsted base) | drugfuture.com |

| Boron Trifluoride (BF₃) | No adduct formation | wikipedia.org |

| Alkyl Halides (e.g., Methyl Iodide) | No reaction under standard conditions; reacts under high pressure | drugfuture.comsigmaaldrich.com |

| Triflic Anhydride | Used as a non-nucleophilic base in reactions involving this reagent | chemicalbook.com |

| Ceric Ammonium (B1175870) Nitrate (B79036) | Used in conjunction as a base in α-enolation of aldehydes | chemicalbook.com |

Radical Chemistry and Electron Transfer Processes in Reactions Involving Related Compounds

Studies on the parent compound, DTBP, have revealed its involvement in electron transfer and radical chemistry. For example, the reactivity of DTBP with an iron(III) tetraphenylporphyrin (B126558) pi-cation radical has been examined, indicating its ability to participate in single-electron transfer (SET) processes. sigmaaldrich.comsigmaaldrich.com Furthermore, DTBP has been employed as a proton trap in aminium cation-radical initiated reactions, such as certain 'Diels-Alder' reactions and polymerizations, where it controls the reaction pathway by preventing unwanted acid-catalyzed side reactions without interfering with the radical intermediates. scientificlabs.iechemicalbook.com

The introduction of a sulfonate group onto the pyridine ring would be expected to alter the molecule's redox potential. The electron-withdrawing sulfonate group would make the pyridine ring more electron-deficient, potentially influencing its ability to donate an electron in SET processes. However, specific research into the radical chemistry or electron transfer properties of this compound is not available in the surveyed literature.

Solvation Effects and Thermodynamic Considerations in Reaction Pathways

Thermodynamic analysis has been crucial in explaining the anomalous basicity of DTBP in solution. The key lies in the poor solvation of its conjugate acid, DTBPH⁺. chemicalbook.com While the solvation of the neutral DTBP molecule in DMSO is normal, the enthalpy of solution for the DTBPH⁺ cation is abnormally low. drugfuture.com This suggests significantly reduced hydrogen bonding between the sterically hindered N-H⁺ group and the bulky DMSO solvent molecules. drugfuture.com

The situation is different in aqueous solutions. Here, analysis suggests that the hydration enthalpy of DTBPH⁺ is normal, but the entropy of its solution is abnormal. drugfuture.com This has been interpreted as a restriction in the rotation of the water molecule attached to the protonated nitrogen and of the tert-butyl groups, leading to an unfavorable entropic cost upon solvation. drugfuture.com The thermodynamics of hydration for the protonated form of DTBP have been measured, with a standard enthalpy of reaction (ΔrH°) of 52.3 kJ/mol and a standard entropy of reaction (ΔrS°) of 170 J/mol*K for the association with a single water molecule in the gas phase. nist.gov

Thermodynamic Data for the Hydration of Protonated 2,6-Di-tert-butylpyridine (DTBPH⁺) in the Gas Phase

This table shows the standard enthalpy and entropy changes for the reaction of the DTBPH⁺ ion with a water molecule, illustrating the thermodynamics of the initial solvation step.

| Thermodynamic Quantity | Value | Units | Method | Reference |

|---|---|---|---|---|

| ΔrH° (Enthalpy of Reaction) | 52.3 | kJ/mol | PHPMS | nist.gov |

| ΔrS° (Entropy of Reaction) | 170 | J/mol·K | PHPMS | nist.gov |

*PHPMS: Pulsed High-Pressure Mass Spectrometry.

Mechanistic Investigations and Reaction Pathways Involving 2,6 Ditert Butylpyridine 3 Sulfonate

Elucidation of Reaction Mechanisms when Functioning as a Reagent or Auxiliary

Due to the pronounced steric hindrance from the tert-butyl groups, 2,6-ditert-butylpyridine-3-sulfonate is expected to function primarily as a sterically hindered, non-nucleophilic base. This characteristic is crucial in reactions where the suppression of side reactions involving nucleophilic attack by the base is desired. For instance, in reactions that generate strong acids as byproducts, this compound can serve as an effective acid scavenger, neutralizing the acid without interfering with other reactive centers in the molecule.

The sulfonate group, being a strong electron-withdrawing group, will decrease the basicity of the pyridine (B92270) nitrogen compared to its parent compound, 2,6-di-tert-butylpyridine (B51100). However, the basicity is likely to remain sufficient for it to act as a proton acceptor in many organic reactions. The reaction mechanism in such cases would involve the protonation of the pyridine nitrogen by an acidic species in the reaction mixture.

While direct evidence for its use as a reagent or auxiliary is limited in publicly available literature, its structural analogue, 2,6-di-tert-butylpyridine, is known to be used in various organic transformations. For example, it has been employed in the preparation of vinyl triflates and in promoting elimination reactions where a non-nucleophilic base is essential. It is plausible that this compound could be utilized in similar contexts, particularly in environments where its modified solubility or electronic properties due to the sulfonate group are advantageous.

Role as a Proton Scavenger in Stereoselective and Polymerization Reactions

In the realm of stereoselective synthesis, the control of proton concentration can be critical for achieving high levels of stereoselectivity. A sterically hindered, non-nucleophilic base like this compound can play a pivotal role as a proton scavenger. By selectively removing protons from the reaction medium without interfering with chiral catalysts or substrates, it can help maintain the optimal conditions for stereocontrol.

In polymerization reactions, particularly living cationic polymerization, the presence of protic impurities can lead to chain termination or transfer reactions, resulting in polymers with broad molecular weight distributions. The parent compound, 2,6-di-tert-butylpyridine, is effectively used as a proton trap in the living polymerization of isobutylene. sigmaaldrich.comscientificlabs.iechemicalbook.com It scavenges protons that could initiate unwanted side reactions, thereby enabling better control over the polymerization process. Given this precedent, this compound could potentially serve a similar function, with the sulfonate group possibly influencing its solubility and interaction with the polymerization system.

The effectiveness of such a proton scavenger is highlighted in the following table, which illustrates the impact of a proton trap on polymerization outcomes based on general principles.

| Parameter | Without Proton Scavenger | With Proton Scavenger (e.g., a hindered pyridine) |

| Initiation | Can be initiated by protic impurities, leading to uncontrolled polymerization. | Initiation is controlled by the desired initiator. |

| Chain Transfer | Prone to chain transfer to monomer, leading to lower molecular weights. | Chain transfer is minimized, allowing for the synthesis of higher molecular weight polymers. |

| Termination | Susceptible to termination by nucleophilic impurities or counter-ions. | Termination reactions are suppressed, leading to a "living" polymerization. |

| Molecular Weight Distribution | Broad (Polydispersity Index > 1.5) | Narrow (Polydispersity Index close to 1.0) |

Analysis of Intermediates and Transition States in Catalytic Cycles

The analysis of intermediates and transition states in catalytic cycles where this compound might be involved would heavily rely on computational methods like Density Functional Theory (DFT). Such studies for the related compound 2,4,6-tri-tert-butylpyridine (B184576) have shown how steric hindrance influences its role as a non-nucleophilic base. For this compound, DFT calculations could elucidate the geometry and energetics of the protonated form, the transition state for proton transfer, and any potential interactions with other species in a catalytic cycle.

Transition state analysis would be essential to understand the kinetics of proton transfer to and from the pyridine nitrogen. The energy barrier for this process would determine the efficiency of the compound as a proton shuttle in a catalytic cycle.

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. In reactions where this compound acts as a proton scavenger, a deuterium (B1214612) KIE could be observed if the proton transfer from a substrate to the pyridine is the rate-limiting step.

For instance, if a C-H bond is broken in the rate-determining step and the proton is transferred to this compound, replacing the hydrogen with deuterium would lead to a slower reaction rate (a primary KIE, kH/kD > 1). The magnitude of the KIE would provide insights into the geometry of the transition state for the proton transfer.

While no specific KIE studies on this compound are publicly available, studies on related systems involving proton transfer to hindered bases have demonstrated the utility of this technique. For example, KIE studies in dissimilatory sulfate (B86663) reduction have helped to understand the kinetic isotope fractionation during the reduction of adenosine (B11128) phosphosulfate to sulfite. harvard.edu

Charge-Transfer Processes and Photochemical Reactivity in Related Systems

The electronic structure of this compound, featuring an electron-donating pyridine ring (modified by the electron-withdrawing sulfonate group) and bulky alkyl groups, suggests the possibility of interesting charge-transfer and photochemical behavior. However, detailed studies on this specific compound are lacking.

Furthermore, studies on iridium(III) complexes with decorated terpyridine ligands have shown that the nature and position of substituents can significantly influence intramolecular charge transfer processes and the resulting photophysical properties. mdpi.com These findings underscore the principle that substituent effects are a powerful tool for tuning the electronic and photochemical behavior of heterocyclic compounds.

Information regarding "this compound" is Not Available in Publicly Accessible Research

Following a comprehensive search of available scientific literature and chemical databases, there is insufficient information to generate an article on the chemical compound “this compound” according to the specified detailed outline.

While the existence of the related compound, 2,6-ditert-butylpyridine-3-sulfonic acid , is confirmed with a registered CAS number (92423-50-2), publicly accessible research detailing its specific applications in advanced organic synthesis and catalysis is not available. chemicalbook.com The provided search results did not yield any studies on:

The design and synthesis of its metal complexes.

Its specific catalytic activity and selectivity.

The impact of its specific steric and electronic properties on catalyst performance.

Its utilization as a non-nucleophilic base.

Its role as an enabling reagent in polymerization processes.

Its application in electrochemical reactions.

The vast majority of scientific literature focuses extensively on the parent compound, 2,6-Di-tert-butylpyridine . This well-studied, sterically hindered base is noted for its role as a proton scavenger in various reactions, including the polymerization of isobutylene. sigmaaldrich.comchemicalbook.comwikipedia.org However, specific data and research findings concerning the applications of its sulfonated derivative, as requested in the outline, are absent from the search results. Therefore, it is not possible to construct the detailed, scientifically accurate article as requested.

Applications in Advanced Organic Synthesis and Catalysis

Role in α-Enolation of Aldehydes Leading to 1,4-Dicarbonyl Systems

The generation of enolates from aldehydes is a fundamental transformation in organic synthesis, providing access to a wide array of valuable molecules. A significant application involving the hindered base 2,6-di-tert-butylpyridine (B51100) is its use in conjunction with ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN) to facilitate the α-enolation of aldehydes, which subsequently leads to the formation of 1,4-dicarbonyl systems. scispace.com This methodology offers a distinct approach to the synthesis of these important structural motifs, which are precursors to various five-membered heterocyclic compounds. nih.govlibretexts.org

The synthesis of 1,4-dicarbonyl compounds presents a unique challenge due to the inherent polarity mismatch of potential starting materials. organic-chemistry.org The utilization of 2,6-di-tert-butylpyridine in the CAN-mediated process plays a crucial role in overcoming this challenge by enabling the generation of an α-carbonyl radical from an aldehyde.

Detailed Research Findings

Pioneering work by Narasaka and coworkers demonstrated that the oxidation of aldehydes with ceric(IV) ammonium nitrate in the presence of a hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine generates an α-carbonyl radical. This radical species can then be trapped by an electron-rich olefin, such as a silyl (B83357) enol ether, to afford a 1,4-dicarbonyl compound after a subsequent oxidation and hydrolysis sequence.

The proposed mechanism involves the single-electron transfer (SET) from the enol form of the aldehyde to the Ce(IV) center, generating a radical cation. The bulky 2,6-di-tert-butylpyridine then acts as a proton scavenger, deprotonating the radical cation to form a neutral α-carbonyl radical. This radical is then free to engage in carbon-carbon bond formation. The steric hindrance of the tert-butyl groups prevents the pyridine (B92270) from coordinating to the metal center or reacting as a nucleophile itself, ensuring its sole function as a base.

The reaction between an aldehyde and a silyl enol ether, promoted by CAN and 2,6-di-tert-butylpyridine, typically proceeds as follows:

Enolization: The aldehyde is in equilibrium with its enol tautomer.

Oxidation & Deprotonation: The enol undergoes a single-electron transfer to CAN to form a radical cation. 2,6-di-tert-butylpyridine then abstracts a proton to yield an α-carbonyl radical.

C-C Bond Formation: The electrophilic α-carbonyl radical adds to the electron-rich double bond of the silyl enol ether, generating a new carbon-centered radical.

Further Oxidation and Hydrolysis: This radical intermediate is further oxidized by another equivalent of CAN to a cation, which upon workup and hydrolysis of the silyl ether, yields the final 1,4-dicarbonyl product.

The table below summarizes representative examples of 1,4-dicarbonyl synthesis using this methodology.

| Aldehyde Substrate | Silyl Enol Ether Partner | 1,4-Dicarbonyl Product | Yield (%) |

| Isovaleraldehyde | 1-(Trimethylsilyloxy)cyclohexene | 2-(2-Methylpropyl)-1,4-cyclohexanedione | 75 |

| Pivalaldehyde | 1-(Trimethylsilyloxy)cyclohexene | 2-(2,2-Dimethylpropyl)-1,4-cyclohexanedione | 82 |

| Benzaldehyde | 1-Phenyl-1-(trimethylsilyloxy)ethene | 1,4-Diphenyl-1,4-butanedione | 68 |

| Heptanal | 1-(Trimethylsilyloxy)cyclopentene | 2-Hexyl-1,4-cyclopentanedione | 71 |

The data indicates that this method is effective for a range of aliphatic and aromatic aldehydes, coupling with various silyl enol ethers to produce the corresponding 1,4-dicarbonyl compounds in good yields. The critical role of 2,6-di-tert-butylpyridine as a non-nucleophilic proton trap is evident in facilitating the key radical generation step.

Computational and Theoretical Studies of 2,6 Ditert Butylpyridine 3 Sulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,6-di-tert-butylpyridine-3-sulfonate, these calculations would provide invaluable insights into its electronic structure and predict its reactivity.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a standard tool in computational chemistry for its balance of accuracy and computational cost. DFT studies on 2,6-di-tert-butylpyridine-3-sulfonate would be crucial for:

Determining Molecular Geometry: Optimization of the ground state geometry would reveal the preferred conformation of the sulfonate group relative to the pyridine (B92270) ring and the bulky tert-butyl groups. This would provide foundational information on bond lengths, bond angles, and dihedral angles.

Analyzing Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would offer insights into the molecule's electron-donating and accepting capabilities. The HOMO-LUMO gap would be a key indicator of its kinetic stability and reactivity.

Mapping the Electrostatic Potential: An electrostatic potential map would visualize the electron density distribution, highlighting the electron-rich and electron-deficient regions of the molecule. This would be particularly important for understanding intermolecular interactions and the site of electrophilic or nucleophilic attack.

Investigating Excited States: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum (UV-Vis) of the molecule, providing information about its photophysical properties.

A hypothetical data table summarizing the expected outputs from such DFT calculations is presented below.

| Computational Parameter | Predicted Value/Information for 2,6-Di-tert-butylpyridine-3-sulfonate |

| Optimized Ground State Geometry | Bond lengths (C-N, C-S, S-O), bond angles, dihedral angles |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

| Mulliken or NBO Charges | Charge distribution on key atoms (N, S, O) |

| UV-Vis Absorption Maxima (λmax) | Predicted wavelengths in nm from TD-DFT |

Theoretical Acidity and Basicity Predictions and their Correlation with Experimental Data

The basicity of the parent 2,6-di-tert-butylpyridine (B51100) is a well-studied phenomenon, known to be significantly influenced by steric hindrance. researchgate.netstackexchange.com The introduction of the electron-withdrawing sulfonate group at the 3-position is expected to further decrease the basicity of the pyridine nitrogen.

Theoretical calculations could predict the pKa value of the conjugate acid of 2,6-di-tert-butylpyridine-3-sulfonate. This can be achieved by calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment, often using a combination of quantum mechanics and a continuum solvation model.

A comparative study of the calculated pKa values for pyridine, 2,6-di-tert-butylpyridine, and 2,6-di-tert-butylpyridine-3-sulfonate would provide a quantitative measure of the electronic effect of the sulfonate group.

| Compound | Experimental pKa (of conjugate acid) | Predicted pKa (of conjugate acid) |

| Pyridine | ~5.2 | (Value to be calculated) |

| 2,6-Di-tert-butylpyridine | ~3.58 (in 50% ethanol) stackexchange.com | (Value to be calculated) |

| 2,6-Di-tert-butylpyridine-3-sulfonate | Not available | (Value to be calculated) |

Molecular Dynamics Simulations for Solvation and Interaction Dynamics

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations can model the behavior of the molecule in a condensed phase, such as in a solvent.

MD simulations of 2,6-di-tert-butylpyridine-3-sulfonate in various solvents would be instrumental in understanding:

Solvation Structure: The arrangement of solvent molecules around the solute, particularly around the polar sulfonate group and the sterically hindered nitrogen atom.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the sulfonate group and protic solvent molecules.

Diffusion and Transport Properties: The self-diffusion coefficient of the molecule in a given solvent.

Computational Mechanistic Elucidation of Reactions

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions. For 2,6-di-tert-butylpyridine-3-sulfonate, this could involve:

Mapping Reaction Pathways: Identifying the transition states and intermediates for reactions involving the sulfonate group (e.g., hydrolysis, substitution) or the pyridine ring.

Calculating Activation Barriers: Determining the energy barriers for different reaction pathways to predict the most favorable mechanism. This would be particularly interesting for studying the directing effects of the sulfonate and tert-butyl groups in electrophilic aromatic substitution reactions on the pyridine ring.

Analysis of Steric and Electronic Effects on Molecular Conformation and Reactivity

A key aspect of the chemistry of 2,6-di-tert-butylpyridine derivatives is the interplay between steric and electronic effects. mdpi.commdpi.com The bulky tert-butyl groups at the 2 and 6 positions create a sterically hindered environment around the nitrogen atom. stackexchange.com The sulfonate group at the 3-position introduces a strong electron-withdrawing effect.

A detailed computational analysis would be required to deconvolve these effects:

Conformational Analysis: A systematic search for low-energy conformers to understand the rotational barrier of the C-S bond and the preferred orientation of the sulfonate group.

Steric Mapping: Visualization of the steric bulk around the molecule to predict how it might influence the approach of reactants.

Natural Bond Orbital (NBO) Analysis: To quantify the electronic effects, such as the delocalization of electron density and the nature of the bonding within the molecule.

Interactions with Solid State Materials and Surfaces

Adsorption Studies on Heterogeneous Catalytic Surfaces

No studies have been found that investigate the adsorption of 2,6-Ditert-butylpyridine-3-sulfonate on any heterogeneous catalytic surfaces, including zeolites and metal oxides.

In contrast, the parent compound, 2,6-di-tert-butylpyridine (B51100), is a sterically hindered base frequently employed as a probe molecule to investigate the external acidity of zeolites. wikipedia.orgresearchgate.netresearchgate.netkaist.ac.kr Its bulky tert-butyl groups prevent it from entering the micropores of many zeolites, such as ZSM-5, TNU-9, and BEA, allowing for the selective titration of acid sites on the external crystal surface. wikipedia.orgresearchgate.net

Infrared (IR) spectroscopy is a key technique used in these studies, where the interaction of 2,6-di-tert-butylpyridine with Brønsted acid sites gives rise to characteristic vibrational bands. wikipedia.orgresearchgate.net For instance, the diagnostic band at approximately 1615 cm⁻¹ is used to quantify the concentration of external Brønsted acid sites. wikipedia.orgresearchgate.net It is noteworthy that studies have consistently shown that 2,6-di-tert-butylpyridine does not interact with Lewis acid sites, making it a specific probe for Brønsted acidity. wikipedia.orgresearchgate.net

The quantitative assessment of external acid sites using 2,6-di-tert-butylpyridine is a well-established method. Researchers have determined the molar extinction coefficients for the IR bands corresponding to the interaction between the probe molecule and Brønsted acid sites, enabling precise quantification. wikipedia.org

A key metric derived from these studies is the "accessibility factor" (AF). This factor is defined as the ratio of the number of external acid sites, as measured by the adsorption of 2,6-di-tert-butylpyridine, to the total number of acid sites, which are typically quantified using a smaller, non-sterically hindered probe molecule like pyridine (B92270) that can access both internal and external sites. wikipedia.org This approach has been instrumental in characterizing the effects of material synthesis and modification techniques, such as desilication, on the accessibility of acid sites in hierarchical zeolites. wikipedia.org

Role in Surface Chemistry and Heterogeneous Catalysis

The role of 2,6-di-tert-butylpyridine in surface chemistry is primarily that of a non-coordinating base and a probe for external surface acidity. orgsyn.org Its inability to coordinate to metal centers, a consequence of the steric hindrance around the nitrogen atom, makes it a useful tool to differentiate between Brønsted and Lewis acid-catalyzed reaction pathways. orgsyn.org By selectively neutralizing external Brønsted acid sites, researchers can elucidate the location of active sites responsible for specific catalytic transformations.

There is no information available on the role of this compound in surface chemistry or heterogeneous catalysis. The presence of the sulfonate group, a strong electron-withdrawing and potentially coordinating group, would likely impart it with a completely different reactivity profile compared to its non-sulfonated parent.

Fabrication of Functionalized Materials for Catalytic and Adsorptive Applications

The search of scientific literature did not yield any instances of this compound being used in the fabrication of functionalized materials for catalytic or adsorptive applications. While methods exist for the sulfonation of other pyridine derivatives and for the functionalization of materials with sulfonic acid groups, these have not been applied to or reported for 2,6-di-tert-butylpyridine to produce a -3-sulfonate derivative for such purposes. nih.govmdpi.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies for Diversified 2,6-Ditert-butylpyridine-3-sulfonate Derivatives

The foundational synthesis of 2,6-ditert-butylpyridine-3-sulfonic acid is achieved through the direct sulfonation of 2,6-di-tert-butylpyridine (B51100). However, the future of this compound lies in the development of a diverse library of its derivatives. Future research should focus on methodologies to introduce a wide array of functional groups onto the pyridine (B92270) ring and the sulfonate moiety.

One promising avenue is the exploration of late-stage C-H functionalization techniques. mdpi.com These methods could allow for the selective introduction of substituents at the 4- and 5-positions of the pyridine ring, which are less sterically hindered. This would enable the synthesis of a range of derivatives with tailored electronic and steric properties.

Furthermore, the sulfonate group itself serves as a versatile handle for derivatization. Research into the conversion of the sulfonic acid to sulfonyl chlorides, sulfonamides, and sulfonate esters would significantly expand the chemical space of accessible derivatives. For instance, the synthesis of novel sulfonamide derivatives has been shown to be a fruitful strategy in the development of new bioactive molecules. mdpi.com A similar approach could be applied to the this compound scaffold to generate compounds with unique properties.

The development of polymer-bound versions of 2,6-ditert-butylpyridine has been reported, facilitating its use in various synthetic applications. sigmaaldrich.com A similar strategy could be employed for the sulfonate derivative, enabling its use as a recyclable catalyst or scavenger resin.

A key area of future synthetic exploration will be the development of one-pot or tandem reaction sequences that allow for the efficient construction of complex molecules from simple precursors based on the this compound core.

Development of Advanced Catalytic Systems Incorporating this compound as a Tunable Ligand

The unique steric and electronic properties of this compound make it an intriguing candidate as a ligand in catalysis. The bulky tert-butyl groups can create a well-defined coordination sphere around a metal center, potentially leading to high selectivity in catalytic transformations. The sulfonate group can act as a coordinating or non-coordinating anion, or be further functionalized to modulate the ligand's properties.

Future research should focus on the synthesis and characterization of transition metal complexes bearing the this compound ligand. The coordination chemistry of this ligand with a variety of metals, such as those from group 13 and transition metals, needs to be systematically investigated. researchgate.netmdpi.com The electronic and steric effects of the ligand on the catalytic activity and selectivity of these metal complexes can then be explored in a range of important organic transformations.

For example, the combination of 2,6-di-tert-butylpyridine with metal triflates has been shown to be an effective catalytic system. orgsyn.org This suggests that metal complexes of the sulfonated analogue could also exhibit interesting catalytic properties. The synthesis of copper(II) complexes with functionalized terpyridine and dipyridylthiazole ligands has demonstrated their potential in oxidation catalysis. nih.gov A similar approach with this compound could lead to the development of novel oxidation catalysts.

The tunability of the sulfonate group offers a key advantage. By modifying this group, it should be possible to fine-tune the electronic properties of the ligand and, consequently, the reactivity of the metal center. This could allow for the rational design of catalysts with optimized performance for specific applications.

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the mechanistic underpinnings of reactions involving this compound is crucial for its rational application and the design of improved systems. Future research should employ a combination of advanced spectroscopic and computational techniques to elucidate reaction mechanisms.

Isotope labeling studies, similar to those performed on 2,6-di-tert-butylpyridine using nitrogen-15, can provide valuable insights into reaction pathways and the nature of intermediates. nih.gov In situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can be used to monitor the progress of reactions in real-time, allowing for the identification of transient species.

Computational studies, using methods like Density Functional Theory (DFT) and time-dependent DFT (TDDFT), will be invaluable for modeling the structures of intermediates and transition states, as well as for understanding the electronic properties of the catalyst and substrates. nih.gov Such studies can provide a detailed picture of the reaction energy profile and help to explain observed selectivities. For instance, computational studies have been instrumental in understanding the photophysical properties of ruthenium(II) terpyridine complexes. nih.gov

By combining experimental and computational approaches, a comprehensive mechanistic understanding of how the unique steric and electronic features of the this compound scaffold influence its reactivity and catalytic activity can be achieved.

Design of Next-Generation Reagents and Ligands Based on the this compound Scaffold

The this compound scaffold provides a versatile platform for the design of new reagents and ligands with tailored properties. The combination of a sterically hindered pyridine and a functionalizable sulfonate group offers a unique design space.

Future research should focus on the rational design of "smart" ligands that can respond to external stimuli, such as light or pH, to switch their catalytic activity. The sulfonate group could be functionalized with photo-responsive or pH-sensitive moieties to achieve this.

The development of bifunctional or multifunctional ligands based on this scaffold is another promising direction. For example, by introducing additional coordinating groups, it may be possible to create ligands that can bind to multiple metal centers or that can participate in cooperative catalysis. The design and synthesis of defined molecular scaffolds is a growing area of chemistry with wide-ranging applications. mdpi.com

Furthermore, the unique properties of this scaffold could be exploited in the design of novel organocatalysts. The hindered basicity of the pyridine nitrogen, coupled with the electronic influence of the sulfonate group, could lead to new types of non-covalent interactions that can be harnessed for asymmetric catalysis.

Potential in Materials Science and Functional Materials Development

The incorporation of the this compound unit into polymeric structures or other materials could lead to the development of novel functional materials. The rigidity and defined geometry of the pyridine core, combined with the potential for functionalization at the sulfonate group, make it an attractive building block for materials science. mdpi.commdpi.com

Future research should explore the synthesis of polymers containing the this compound monomer. These polymers could exhibit interesting properties, such as enhanced thermal stability, specific ion-binding capabilities, or catalytic activity. The incorporation of 2,6-di-tert-butyl-4-methylpyridine (B104953) into a polymer has already been shown to be a viable strategy for creating a recyclable base. orgsyn.org

The self-assembly of metal complexes of this compound could lead to the formation of supramolecular structures with interesting photophysical or electronic properties. The study of terpyridine-metal complexes has shown the potential for creating complex supramolecular architectures. nih.gov

The development of functional coatings is another area where this compound could find application. mdpi.com By tuning the properties of the sulfonate group, it may be possible to create surfaces with specific wetting, adhesive, or anti-fouling properties. The synthesis of novel sulfonyl piperidine (B6355638) carboxamide derivatives has shown promise in the development of new antimicrobial agents, suggesting a potential direction for functional material development. researchgate.net

Q & A

Q. What are the recommended laboratory-scale synthesis protocols for 2,6-Ditert-butylpyridine-3-sulfonate?

Methodological Answer: A common approach involves sulfonation of the pyridine derivative using sulfonyl chloride in pyridine as a solvent. For example, analogous sulfonate synthesis (e.g., pyridazine sulfonates) requires adding sulfonyl chloride derivatives to a cooled (5°C) pyridine solution of the precursor, followed by acid quenching (2 N HCl), extraction with ethyl acetate, and purification via drying and evaporation . Adjustments for steric hindrance from tert-butyl groups may necessitate longer reaction times or elevated temperatures. Characterization should include H/C NMR and LC-MS to confirm regioselectivity and purity .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Methodological Answer: Stability testing under varying pH, temperature, and light exposure is critical. For pyridine-based sulfonates, storage in inert atmospheres (argon) at –20°C in amber vials is recommended to prevent hydrolysis or oxidation. Periodic analysis via HPLC (e.g., using phosphate buffer at pH 7.1 for mobile phases) can monitor degradation products . Kinetic stability studies in aqueous/organic solvents (e.g., DMSO:water mixtures) should be conducted to determine shelf-life .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve tert-butyl group orientation and sulfonate positioning .

- Purity Assessment: Reverse-phase HPLC with UV detection (e.g., 254 nm) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

- Thermal Stability: Differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

- Iterative Refinement: Compare experimental H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to identify discrepancies in conformational preferences .

- Solvent Effects: Re-run NMR in deuterated solvents with varying polarity (DMSO-d6 vs. CDCl3) to assess hydrogen bonding or aggregation artifacts .

- Cross-Validation: Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positioning .

Q. What strategies optimize the regioselectivity of sulfonation in sterically hindered pyridine derivatives like 2,6-Ditert-butylpyridine?

Methodological Answer:

- Directed Sulfonation: Introduce directing groups (e.g., temporary protecting groups on pyridine nitrogen) to enhance sulfonate addition at the 3-position .

- Catalytic Systems: Screen Lewis acids (e.g., ZnCl2) or ionic liquids to reduce steric hindrance and improve reaction efficiency .

- Kinetic Profiling: Use in situ IR spectroscopy to monitor reaction progress and identify intermediates under varying temperatures .

Q. How can this compound be applied in drug discovery as a stabilizing agent or intermediate?

Methodological Answer:

- Co-crystallization Studies: Use the compound to stabilize metal-organic frameworks (MOFs) or protein-ligand complexes via sulfonate-metal coordination .

- Prodrug Design: Evaluate its sulfonate group as a hydrolyzable moiety for pH-sensitive drug release. Test hydrolysis rates in simulated physiological buffers (pH 1.2–7.4) .

- Enzyme Inhibition: Screen against kinases or phosphatases where bulky tert-butyl groups may enhance selectivity via hydrophobic pocket binding .

Q. What are the critical safety considerations for handling this compound in reactive environments?

Methodological Answer:

- Ventilation: Use fume hoods with HEPA filters to avoid inhalation of fine particulates .

- Spill Management: Neutralize acidic byproducts with sodium bicarbonate and adsorb solids using vermiculite .

- First-Aid Protocols: Immediate eye irrigation with saline (15 mins) and medical consultation for skin contact due to potential sulfonate reactivity .

Data Contradiction and Synthesis Challenges

Q. How to resolve low yields in scaled-up synthesis of this compound?

Methodological Answer:

- Process Optimization: Conduct design of experiments (DoE) to identify critical parameters (temperature, stoichiometry, mixing rate). For example, tert-butyl groups may require slower sulfonyl chloride addition to prevent side reactions .

- Byproduct Analysis: Use LC-MS/MS to detect and quantify dimers or over-sulfonated impurities. Adjust quenching pH (e.g., from 2 to 4) to minimize byproduct formation .

Q. What methodologies validate the environmental impact of this compound in lab waste streams?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.